molecular formula C6H4F2OS B2438374 4-(Difluoromethyl)thiophene-2-carbaldehyde CAS No. 2375259-38-2

4-(Difluoromethyl)thiophene-2-carbaldehyde

Cat. No.: B2438374
CAS No.: 2375259-38-2
M. Wt: 162.15
InChI Key: BFRIGBSLFOSPET-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C6H4F2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the difluoromethyl group and the aldehyde functional group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)thiophene-2-carbaldehyde typically involves the introduction of the difluoromethyl group into the thiophene ring followed by the formation of the aldehyde group. One common method is the reaction of thiophene with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. This is followed by formylation to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: 4-(Difluoromethyl)thiophene-2-carboxylic acid.

    Reduction: 4-(Difluoromethyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(Difluoromethyl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)thiophene-2-carbaldehyde
  • 4-(Chloromethyl)thiophene-2-carbaldehyde
  • 4-(Bromomethyl)thiophene-2-carbaldehyde

Uniqueness

4-(Difluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to other similar compounds. This makes it particularly valuable in various chemical and industrial applications.

Properties

IUPAC Name

4-(difluoromethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2OS/c7-6(8)4-1-5(2-9)10-3-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRIGBSLFOSPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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